5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases like cancer or neurological disorders.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or anti-viral properties.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the sulfonyl and fluorophenyl groups.
1-(4-fluorophenyl)-1H-pyrazole: Lacks the benzodioxole and sulfonyl groups.
5-(1,3-benzodioxol-5-yl)-1-(phenylsulfonyl)-1H-pyrazole: Lacks the fluorine atom.
Uniqueness
The presence of both the benzodioxole and fluorophenyl groups, along with the sulfonyl group, makes 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially making it more effective or selective in its applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZXOAWZDUTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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